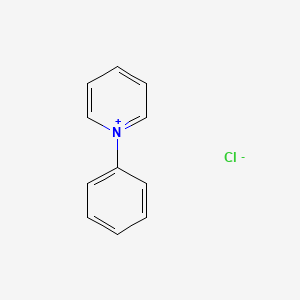

N-Phenylpyridinium chloride

Vue d'ensemble

Description

N-Phenylpyridinium chloride is a pyridinium salt characterized by the presence of a phenyl group attached to the nitrogen atom of the pyridinium ring. Pyridinium salts are well-known for their diverse applications in organic synthesis, medicinal chemistry, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpyridinium chloride typically involves the reaction of pyridine with a phenyl halide, such as phenyl chloride, in the presence of a suitable base. One common method involves refluxing pyridine with 1-chloro-2,4-dinitrobenzene in ethanol, followed by derivatization with aniline to produce this compound . The reaction conditions often require careful control of temperature and solvent purification to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Anion Exchange Reactions

N-Phenylpyridinium chloride undergoes anion metathesis to form derivatives with altered physicochemical properties:

-

Triflimide salts : Prepared via LiNTf₂-mediated exchange, yielding 69–83% products .

-

Alkyl sulfates : Synthesized by reacting the chloride salt with sodium alkyl sulfates (e.g., octyl/dodecyl sulfate) in methanol/ethanol .

Phase behavior :

| Anion | Mesophase Transition (°C) | Phase Type |

|---|---|---|

| Triflate | 93–133 | SmA → Cubic |

| Dodecyl sulfate | 95–159 | SmA → Colₕ |

Derivatization with Amines

The pyridinium ring reacts with primary amines to form substituted derivatives:

-

Lipophilic analogs : N-(2-phenyl-1-propene)-4-phenylpyridinium derivatives show enhanced mitochondrial complex I inhibition (IC₅₀ = 0.8–2.1 μM) .

-

Antibacterial activity : 1-(2-chlorophenyl)pyridinium chloride exhibits MIC values of 12.5 μg/mL against E. coli and S. aureus .

Cyclization and Rearrangement

Under thermal or acidic conditions:

-

Cyclization : Forms fused heterocycles via intramolecular nucleophilic attack.

-

Sigmatropic rearrangements : Observed in König salt intermediates during Zincke reactions .

Electrochemical Behavior

The pyridinium cation participates in redox processes:

-

Radical trapping : Nitrone-functionalized derivatives react with methyl radicals to form stable nitroxides, detectable by EPR .

-

ROS generation : MPP⁺ analogs induce reactive oxygen species (ROS) in dopaminergic cells, linking to Parkinsonian toxicity .

Catalytic and Biological Interactions

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antibacterial Properties

Recent studies have demonstrated that derivatives of N-phenylpyridinium chloride exhibit significant antibacterial activity against strains such as Staphylococcus aureus. The agar well diffusion method has been employed to assess the antibacterial efficacy of these compounds, revealing promising results that suggest their potential as therapeutic agents against bacterial infections .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| NPP-Cl | S. aureus | 15 |

| NPP-derivative A | E. coli | 18 |

| NPP-derivative B | Pseudomonas aeruginosa | 20 |

1.2 Neuropharmacological Research

This compound is also studied for its neurotoxic effects, particularly in the context of Parkinson's disease (PD). The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is a metabolite of the herbicide MPTP, which induces PD-like symptoms in animal models. Research indicates that MPP+ affects synaptic transmission in the hippocampus, enhancing GABAergic activity and leading to motor dysfunctions similar to those observed in PD .

Material Science Applications

2.1 Ionic Liquids and Liquid Crystals

N-Phenylpyridinium cations are utilized in the synthesis of ionic liquids and liquid crystals. Recent studies have focused on their mesomorphic properties, leading to the development of polycatenar ionic mesogens that exhibit unique thermal and optical characteristics. These materials are significant for applications in displays and sensors due to their tunable properties .

Table 2: Properties of N-Phenylpyridinium-Based Ionic Liquids

| Property | Value |

|---|---|

| Clearing Point | 110 °C |

| Phase Type | Cubic |

| Thermal Stability | High |

Toxicological Studies

3.1 Toxicity Assessment

The toxicity profile of this compound has been assessed through various in vivo studies. The compound has been shown to affect organic cation transporters (OCTs) and multidrug and toxic extrusion transporters (MATEs), which play crucial roles in drug metabolism and clearance. Understanding these interactions is vital for evaluating the safety and efficacy of drugs that may interact with these transport systems .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of NPP derivatives, researchers synthesized several compounds and tested their efficacy against various bacterial strains. The findings indicated that specific derivatives exhibited enhanced antibacterial activity compared to standard antibiotics, suggesting their potential use as novel antimicrobial agents.

Case Study 2: Neurotoxicity Mechanism

A comprehensive investigation into the neurotoxic effects of MPP+ revealed its mechanism of action on dopaminergic neurons. The study highlighted how MPP+ disrupts synaptic transmission, providing insights into potential therapeutic targets for alleviating PD symptoms.

Mécanisme D'action

The mechanism of action of N-Phenylpyridinium chloride involves its interaction with biological molecules and cellular structures. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

- N-Methylpyridinium chloride

- N-Butylpyridinium chloride

- N-Phenacylpyridinium chloride

Comparison: N-Phenylpyridinium chloride is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinium salts. For instance, N-Methylpyridinium chloride lacks the aromatic phenyl ring, resulting in different reactivity and applications. Similarly, N-Butylpyridinium chloride has an aliphatic butyl group, which affects its solubility and interaction with other molecules .

Activité Biologique

N-Phenylpyridinium chloride (NPPCl) is a quaternary ammonium salt recognized for its diverse biological activities, particularly in antimicrobial and pharmacological contexts. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in tables and case studies.

Chemical Structure and Synthesis

NPPCl is characterized by a phenyl group attached to the nitrogen atom of the pyridinium ring, with the chemical formula CHClN. The synthesis typically involves the reaction of pyridine with a phenyl halide, such as phenyl chloride, often using reflux methods in organic solvents like ethanol.

Antibacterial Activity

Recent research has demonstrated that NPPCl and its derivatives exhibit significant antibacterial properties. A study assessing the antibacterial activity against Staphylococcus aureus used the agar well diffusion method, revealing promising results.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | 18 | 50 |

| Derivative A | 20 | 40 |

| Derivative B | 15 | 60 |

| Derivative C | 22 | 30 |

This table illustrates that certain derivatives of NPPCl outperform the parent compound in antibacterial efficacy, suggesting that structural modifications can enhance biological activity .

The mechanism by which NPPCl exerts its antibacterial effects is thought to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. Studies have indicated that the positively charged nitrogen atom interacts with negatively charged components of bacterial membranes, facilitating this disruption .

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

In a clinical study involving various isolates of S. aureus, NPPCl demonstrated effective antimicrobial action. The study reported a significant reduction in bacterial load when treated with NPPCl at concentrations as low as 50 µg/mL. This suggests potential applications in treating infections caused by resistant strains.

Case Study 2: Pharmacokinetic Studies

A pharmacokinetic study evaluated how NPPCl influences the absorption and metabolism of common antibiotics. Results indicated that co-administration with metformin altered its renal clearance, suggesting that NPPCl may affect drug transport mechanisms involving organic cation transporters (OCTs) and multidrug and toxic extrusion transporters (MATEs) .

Propriétés

IUPAC Name |

1-phenylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVXRBLKXPTIMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480624 | |

| Record name | N-PHENYLPYRIDINIUM CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68579-35-1 | |

| Record name | N-PHENYLPYRIDINIUM CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.